molecular formula C20H23N3O3S2 B2803526 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034373-51-6

3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B2803526
CAS No.: 2034373-51-6
M. Wt: 417.54
InChI Key: FZLKRBOGYOOHLX-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide (CAS 2034373-51-6) is a chemical compound supplied for research purposes with the molecular formula C20H23N3O3S2 and a molecular weight of 417.54 g/mol . This synthetic molecule features a thiophene heterocycle, a structural motif prevalent in medicinal chemistry due to its wide range of potential therapeutic properties . Thiophene derivatives have been reported to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, making them a significant anchor for developing novel research compounds . The integration of the benzenesulfonyl group further diversifies its chemical profile, potentially contributing to its mechanism of action in biochemical studies. This product is intended for use in laboratory research only and is not classified as a drug, cosmetic, or for any personal use. All information provided is for research reference purposes.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-15-20(18-9-6-13-27-18)16(2)23(22-15)12-11-21-19(24)10-14-28(25,26)17-7-4-3-5-8-17/h3-9,13H,10-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLKRBOGYOOHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a 1,3-diketone with hydrazine in the presence of an acid catalyst.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated pyrazole.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with 3-bromopropanamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring and thiophene group may play a role in binding to enzymes or receptors, while the phenylsulfonyl group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Solubility (LogP) Bioactivity (IC50)
Target Compound: 3-(Benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide ~443.5 g/mol Pyrazole (3,5-dimethyl), thiophen-2-yl, benzenesulfonyl, propanamide ~2.8 (predicted) Not reported
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) ~318.3 g/mol Pyrazole (5-amino-3-hydroxy), thiophene (2,4-diamino-3-cyano) ~1.5 Antifungal activity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ~589.1 g/mol Pyrazolo-pyrimidine, fluorophenyl, chromenone, benzamide ~3.2 Kinase inhibition
N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide ~308.3 g/mol Pyrazole (3,5-dimethyl), isoindole-1,3-dione, propanamide ~2.1 Not reported
Key Observations:
  • Substituent Impact: The target compound’s benzenesulfonyl group distinguishes it from analogues like 7a , which uses a cyanothiophene group.
  • Bioactivity: While 7a demonstrates antifungal properties, the target compound’s pyrazole-thiophene core aligns more closely with kinase-targeting molecules like the fluorinated pyrazolo-pyrimidine in Example 53 . However, its lack of fluorophenyl or chromenone groups may reduce specificity for certain kinases.
  • Synthesis Complexity: The target compound requires multi-step synthesis involving sulfonylation and coupling reactions, similar to the methods described for pyrazolo-pyrimidines . In contrast, simpler analogues like 7a are synthesized via one-pot reactions with malononitrile .

Physicochemical Properties

  • Solubility : The target compound’s LogP (~2.8) is higher than 7a (~1.5) due to the benzenesulfonyl group, suggesting reduced aqueous solubility but improved lipid bilayer interaction .
  • Thermal Stability : Pyrazole derivatives like the target compound typically exhibit melting points between 160–200°C, comparable to Example 53 (175–178°C) .

Bioactivity and Binding Affinity

  • Thiophene vs. Isoindole : Replacing the isoindole group in with thiophene (as in the target compound) introduces a sulfur atom, which may enhance metal coordination in enzyme active sites.
  • Sulfonamide Efficacy : The benzenesulfonyl group is a common feature in COX-2 inhibitors (e.g., Celecoxib). While the target compound lacks a COX-2-specific trifluoromethyl group, its sulfonamide moiety could facilitate similar binding interactions .

Q & A

Basic: What are the key synthetic strategies for preparing 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Coupling Reactions : Formation of the pyrazole-thiophene core via cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions .
  • Sulfonylation : Introduction of the benzenesulfonyl group using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl .
  • Amide Bond Formation : Activation of the carboxylic acid (e.g., using HBTU or DCC) followed by reaction with the amine-containing intermediate .
    Critical Parameters : Solvent choice (e.g., DMF for polar aprotic conditions), temperature control (reflux for cyclization), and purification via column chromatography .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone .
  • IR Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • HPLC : Purity assessment (>95% purity threshold for biological assays) .

Advanced: How can reaction conditions be optimized for higher yields and purity?

Answer:
Methodological Approaches :

  • Design of Experiments (DoE) : Statistical screening (e.g., factorial design) to identify critical variables (e.g., temperature, stoichiometry). For example, optimizing microwave-assisted synthesis reduces reaction time by 60% while maintaining >90% yield .
  • Computational Feedback : Quantum chemical calculations (e.g., DFT) predict transition states and guide solvent selection .
    Case Study : Ethanol reflux with glacial acetic acid catalyst achieved 95.7% yield in a related sulfonamide synthesis .

Advanced: How are structural analogs of this compound designed and evaluated?

Answer:
Design Principles :

  • Bioisosteric Replacement : Substituting thiophene with furan or adjusting pyrazole substituents to modulate solubility and target affinity .
  • SAR Studies : Systematic variation of the benzenesulfonyl group (e.g., electron-withdrawing vs. donating substituents) to assess impact on activity .
    Evaluation Metrics :
  • In Vitro Assays : Enzyme inhibition or receptor-binding studies (IC50_{50}) .
  • Computational Docking : Molecular docking (AutoDock Vina) to predict binding modes .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Strategies :

  • Meta-Analysis : Cross-validate data using standardized assays (e.g., fixed ATP concentration in kinase assays) .
  • Impurity Profiling : HPLC-MS to rule out batch-specific impurities (e.g., sulfonic acid byproducts) .
  • Dose-Response Curves : Replicate experiments with tighter control of cell passage numbers and serum-free conditions .

Advanced: What computational tools are used to predict reactivity and stability?

Answer:
Tools and Workflows :

  • Reaction Path Search : Transition state modeling with Gaussian or ORCA software to identify energetically favorable pathways .
  • Molecular Dynamics (MD) : Simulations (AMBER/CHARMM) to assess conformational stability in aqueous vs. lipid environments .
  • ADMET Prediction : SwissADME or pkCSM for pharmacokinetic profiling (e.g., CYP450 inhibition risk) .

Advanced: How to design a reactor system for scalable synthesis?

Answer:
Engineering Considerations :

  • Continuous Flow Reactors : Enhanced heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • Membrane Separation : In-line purification to remove unreacted reagents .
    Case Study : Pilot-scale synthesis of a pyrazole derivative achieved 85% yield using a packed-bed reactor with immobilized catalysts .

Advanced: What methodologies are used to study target interactions?

Answer:
Experimental Techniques :

  • Surface Plasmon Resonance (SPR) : Real-time kinetics (kon_{on}/koff_{off}) for binding affinity measurement .
  • Isothermal Titration Calorimetry (ITC) : Thermodynamic profiling (ΔG, ΔH) .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding motifs .

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